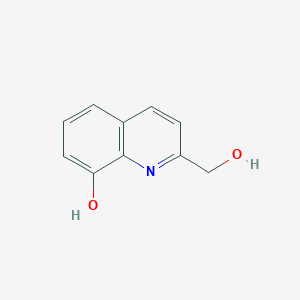

2-(hydroxymethyl)quinolin-8-ol

Description

Overview of Quinoline (B57606) and 8-Hydroxyquinoline (B1678124) Scaffolds in Scientific Disciplines

The quinoline scaffold, a fused bicyclic system consisting of a benzene (B151609) ring and a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. researchgate.netscispace.com Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netresearchgate.net The versatility of the quinoline nucleus allows for extensive synthetic modification, enabling the creation of a diverse library of compounds with tailored biological functions. researchgate.net

A particularly noteworthy derivative of quinoline is 8-hydroxyquinoline (8-HQ). researchgate.netnih.gov This molecule is recognized for its potent metal-chelating properties, a characteristic that underpins many of its biological activities. researchgate.netresearchgate.net The ability of 8-HQ and its derivatives to bind with metal ions is crucial in various biological processes and has been exploited in the design of drugs for neurodegenerative diseases, where metal dysregulation is a key pathological feature. scispace.comnih.gov Furthermore, the 8-HQ scaffold is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets with high affinity. researchgate.netscispace.comresearchgate.net This has led to the development of 8-HQ-based compounds with a broad range of therapeutic applications, including as anticancer, antimicrobial, and antiviral agents. researchgate.netresearchgate.netnih.gov Beyond medicine, 8-hydroxyquinoline and its derivatives are also valuable in analytical chemistry as chromophores for the detection of metal ions. researchgate.netnih.gov

The Unique Significance of the 2-(Hydroxymethyl)quinolin-8-ol Moiety in Chemical Transformations and Bioactive Scaffolds

This compound distinguishes itself through the presence of a hydroxymethyl group at the 2-position of the 8-hydroxyquinoline core. This structural feature imparts unique reactivity and functionality to the molecule. The hydroxymethyl group serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of more complex derivatives. For instance, it can be oxidized to an aldehyde or a carboxylic acid, or it can participate in esterification and etherification reactions. researchgate.netresearchgate.net

This capacity for chemical modification is of paramount importance in the construction of novel bioactive scaffolds. The introduction of different functional groups via the hydroxymethyl moiety can modulate the compound's physicochemical properties, such as solubility and lipophilicity, and can fine-tune its biological activity. nih.gov For example, derivatives of this compound have been investigated for their potential as anticancer agents and have been incorporated into the design of metal-based drugs. google.comrsc.org

Furthermore, the this compound scaffold has proven to be a valuable building block in supramolecular chemistry and materials science. It can act as a ligand in the formation of coordination complexes with various metal ions. These complexes can exhibit interesting magnetic and photophysical properties, making them suitable for applications such as fluorescent sensors and molecular magnets. scispace.comacs.orgdntb.gov.ua For example, a novel fluorescent probe based on this compound was developed for the selective and sensitive detection of cadmium ions in water and living cells. acs.org

Scope and Research Focus of the Outline

This article will provide a detailed examination of the chemical compound this compound. The content will be strictly structured around the following key areas:

Chemical Properties and Synthesis of this compound: A thorough exploration of its chemical characteristics and the methods employed for its synthesis.

Applications in Chemical Transformations and Catalysis: A detailed look at how this compound is utilized in various chemical reactions and catalytic processes.

Role as a Bioactive Scaffold in Medicinal Chemistry: An in-depth analysis of its applications in the development of new therapeutic agents.

Applications in Materials Science and Analytical Chemistry: A review of its use in the creation of advanced materials and analytical tools.

The article will feature data tables to present key research findings in a clear and accessible format. The content will be based on a comprehensive review of scientific literature, ensuring a professional and authoritative tone.

Chemical Properties and Synthesis

The compound this compound is a solid with a predicted melting point of 121.9-122.0 °C and a boiling point of 385.6±27.0 °C. guidechem.com It has a molecular formula of C₁₀H₉NO₂ and a molecular weight of 175.18 g/mol . nih.gov

| Property | Value | Source |

| Molecular Formula | C₁₀H₉NO₂ | nih.gov |

| Molecular Weight | 175.18 g/mol | nih.gov |

| Melting Point | 121.9-122.0 °C (predicted) | guidechem.com |

| Boiling Point | 385.6±27.0 °C (predicted) | guidechem.com |

| Density | 1.357±0.06 g/cm³ (predicted) | guidechem.com |

A common synthetic route to 2-(substituted methyl)quinolin-8-ols involves the use of 2-methyl-8-methoxyquinoline as a key intermediate. This compound can be lithiated and then reacted with an appropriate electrophile. Subsequent treatment with hydrobromic acid affords the desired 2-alkylquinolin-8-ol. rsc.org Another approach involves the acetylation of this compound followed by treatment with N-bromosuccinimide to yield 2-(bromomethyl)quinolin-8-yl acetate (B1210297), a key intermediate for further modifications. researchgate.net

Applications in Chemical Transformations and Catalysis

The reactivity of the hydroxymethyl group makes this compound a valuable precursor in various chemical transformations. For example, it can undergo in situ C-C coupling reactions. In one instance, a solvothermal reaction of this compound with a cobalt(II) salt resulted in the formation of 1,2-bis(8-hydroxyquinolin-2-yl)ethane-1,2-diol, which then coordinated to the cobalt ions to form a single-molecule magnet. scispace.comacs.org

Derivatives of this compound have also been utilized as ligands in catalysis. For instance, palladium(II) complexes of ligands derived from 2-(bromomethyl)quinolin-8-ol have been synthesized and characterized. researchgate.netresearchgate.net These types of complexes are often explored for their catalytic activity in cross-coupling reactions. researchgate.net

Role as a Bioactive Scaffold in Medicinal Chemistry

The 8-hydroxyquinoline scaffold is a well-established pharmacophore, and the introduction of a hydroxymethyl group at the 2-position provides a site for further derivatization to create novel drug candidates. Enantiomers of 8-hydroxyquinoline derivatives containing the 2-(hydroxymethyl) moiety have been synthesized and investigated for their potential as cytoprotective, neuroprotective, and cardioprotective agents. google.comgoogle.com

Furthermore, platinum(II) complexes incorporating ligands derived from this compound have been designed and synthesized as potential anticancer agents. These complexes have shown cytotoxicity against breast cancer cells by inducing DNA damage and apoptosis. rsc.org

Applications in Materials Science and Analytical Chemistry

The ability of this compound to form stable complexes with a variety of metal ions makes it a valuable component in the development of new materials and analytical tools. mdpi.comresearchgate.net Its derivatives have been used to create fluorescent chemosensors for the detection of specific metal ions. For example, a probe based on this scaffold was shown to be highly selective and sensitive for the detection of Cd²⁺ ions in aqueous solutions and in living cells, with a distinct fluorescence enhancement upon binding. acs.org The coordination chemistry of 8-hydroxyquinoline derivatives is a rich field of study, with applications in the development of luminescent materials and supramolecular assemblies. mdpi.comresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c12-6-8-5-4-7-2-1-3-9(13)10(7)11-8/h1-5,12-13H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVTWNESWWNQFRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)O)N=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50344901 | |

| Record name | 2-Quinolinemethanol, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17018-82-5 | |

| Record name | 2-Hydroxymethyl-8-hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17018-82-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinolinemethanol, 8-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50344901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2 Hydroxymethyl Quinolin 8 Ol

Established Synthetic Pathways for 2-(Hydroxymethyl)quinolin-8-ol

The synthesis of this compound can be achieved through various methods. One common approach involves the reduction of the corresponding carboxylic acid or aldehyde. For instance, 2-hydroxyquinoline-3-carbaldehyde (B113261) can be reduced using sodium borohydride (B1222165) in a mixed solvent system of ethanol (B145695) and tetrahydrofuran (B95107) to yield 3-(hydroxymethyl)quinolin-2-ol. medcraveonline.com While not a direct synthesis of the target compound, this illustrates a general strategy applicable to quinoline (B57606) systems.

Another established method involves the lithiation of a protected precursor, such as 2-methyl-8-methoxyquinoline, followed by reaction with an appropriate electrophile. Subsequent deprotection affords the desired 2-substituted quinolin-8-ol. rsc.org The key starting material, 2-methyl-8-methoxyquinoline, can be prepared through established quinoline synthesis protocols. rsc.org

Functionalization and Derivatization Strategies of the 2-Hydroxymethyl Group

The 2-hydroxymethyl group is a prime site for introducing diverse functionalities, thereby modulating the properties of the quinoline scaffold.

Acetylation and Halogenation for Subsequent Functionalization

The hydroxyl moiety of the 2-hydroxymethyl group can be readily acetylated to form an acetate (B1210297) ester. This transformation is often a preliminary step for further reactions. For example, the acetylation of C-6 or C-8 hydroxymethyl-substituted isoflavonoids with potassium acetate in acetic anhydride (B1165640) yields the corresponding acetoxymethyl derivatives. scispace.com

Subsequent halogenation of the acetylated intermediate provides a reactive electrophile for nucleophilic substitution reactions. A notable example is the formation of 2-(bromomethyl)quinolin-8-yl acetate. This intermediate can then be used in Williamson ether synthesis or other coupling reactions to introduce a wide array of substituents. For instance, ethyl 2-(bromomethyl)quinoline-3-carboxylate, a related compound, is a key intermediate in the synthesis of various quinoline derivatives. scielo.br

| Starting Material | Reagents | Product | Application |

| This compound | Acetic Anhydride | 2-(acetoxymethyl)quinolin-8-ol | Intermediate for further functionalization |

| 2-(acetoxymethyl)quinolin-8-ol | N-Bromosuccinimide | 2-(bromomethyl)quinolin-8-yl acetate | Precursor for nucleophilic substitution |

| 2-(bromomethyl)quinolin-8-yl acetate | Various Nucleophiles | Diverse 2-substituted quinolin-8-ol derivatives | Introduction of various functional groups |

In Situ C-C Coupling Reactions from this compound Precursors

Under specific conditions, this compound can undergo in situ carbon-carbon coupling reactions. A significant example is the solvothermal reaction of this compound (H2hmq) in the presence of Co(NO3)2·6H2O and triethylamine (B128534) in ethanol. labxing.comfigshare.com This reaction leads to the in situ generation of 1,2-bis(8-hydroxyquinolin-2-yl)ethane-1,2-diol (H4bhqe) through a C-C coupling mechanism. labxing.comfigshare.com This diol then coordinates with cobalt ions to form a dicubane Co7 single-molecule magnet. labxing.comfigshare.com This demonstrates a powerful method for constructing complex molecular architectures from a relatively simple precursor.

Substitution Pattern Modifications on the Quinoline Core and their Synthetic Routes

Modifying the substitution pattern on the quinoline core of this compound is crucial for fine-tuning its chemical and physical properties.

Mannich Base Formation at C-7 and its Variants

The Mannich reaction is a versatile and widely used method for the aminomethylation of acidic C-H bonds. mdpi.com In the context of 8-hydroxyquinoline (B1678124) derivatives, the C-7 position is particularly susceptible to electrophilic substitution. The reaction involves the condensation of 8-hydroxyquinoline, an aldehyde (often formaldehyde), and a primary or secondary amine. mdpi.comindexcopernicus.comacs.org This three-component reaction provides a straightforward route to a diverse range of Mannich bases. indexcopernicus.comlifescienceglobal.com

The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which then acts as the electrophile, attacking the electron-rich C-7 position of the 8-hydroxyquinoline ring. mdpi.comindexcopernicus.com A variety of amines, including primary, acyclic secondary, and cyclic secondary amines, can be employed, leading to a wide array of substituted products. mdpi.com

| 8-Hydroxyquinoline Derivative | Aldehyde | Amine | Product |

| This compound | Formaldehyde | Dimethylamine | 2-(hydroxymethyl)-7-((dimethylamino)methyl)quinolin-8-ol |

| This compound | Benzaldehyde | Aniline | 7-(anilino(phenyl)methyl)-2-(hydroxymethyl)quinolin-8-ol |

| This compound | Formaldehyde | Piperidine | 2-(hydroxymethyl)-7-(piperidin-1-ylmethyl)quinolin-8-ol |

Direct Substitutions at C-5 and C-7 Positions

Direct electrophilic substitution reactions on the quinoline ring of this compound and its derivatives can be achieved at the C-5 and C-7 positions. These positions are activated by the hydroxyl group at C-8.

For instance, bromination of 8-hydroxyquinaldine (B167061) (2-methylquinolin-8-ol) with N-bromosuccinimide in acetonitrile (B52724) leads to the formation of 5,7-dibromo-2-methylquinolin-8-ol. mdpi.com Similarly, nitration can be achieved using nitric acid in concentrated sulfuric acid. These halogenated and nitrated intermediates serve as valuable precursors for further modifications through nucleophilic aromatic substitution or cross-coupling reactions.

Furthermore, direct substitution at the C-7 position has been reported in the synthesis of various derivatives. For example, 2-(hydroxymethyl)-7-[(S)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol has been synthesized, highlighting the feasibility of introducing complex substituents at this position. google.com The synthesis of 5-chloro and 5-nitro derivatives of 7-substituted quinolin-8-ols has also been documented. google.com

Introduction of Halogen and Other Electron-Modifying Groups

The strategic introduction of halogen atoms and other electron-modifying groups onto the this compound scaffold is a key method for modulating its chemical and electronic properties. These modifications can significantly influence the molecule's reactivity, chelating ability, and potential applications by altering the electron density of the quinoline ring system. Research has explored the incorporation of various substituents, primarily at the 5- and 7-positions of the quinoline ring, which are activated for electrophilic substitution.

The introduction of halogens, such as chlorine and bromine, is a common strategy. For the related compound 8-hydroxyquinoline, chlorination can be performed to yield 5,7-dichloro-8-hydroxyquinoline. chemicalbook.com This type of reaction suggests a pathway for the halogenation of this compound. For instance, derivatives like 5,7-dichloro-2-methyl-8-quinolinol have been synthesized and used as ligands for metal complexes. nih.gov The methods employed for the dihalogenation of the 8-hydroxyquinoline core are generally applicable to its derivatives.

Beyond simple halogenation, other electron-withdrawing groups have been successfully incorporated. The introduction of a nitro group (NO₂), a potent electron-withdrawing group, is a significant transformation. Nitration of 5,7-dibromo-2-methylquinolin-8-ol has been achieved using nitric acid in a sulfuric acid medium, indicating that the quinoline ring can undergo nitration even when substituted with deactivating groups. mdpi.com The synthesis of compounds like 5-nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol further demonstrates that the 8-hydroxyquinoline framework can be functionalized with nitro groups. scispace.com

Other electron-modifying substituents, such as trifluoromethyl (CF₃) and sulfone groups, have also been explored on the 8-hydroxyquinoline scaffold to fine-tune electronic properties. nih.gov For example, a CF₃ substituent has been introduced at the 7-position. nih.gov The introduction of a chloro-substituent at the R5 position has been shown to decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen, a direct consequence of its electron-withdrawing nature. acs.org

These chemical transformations highlight the versatility of the 8-hydroxyquinoline core structure in accommodating a range of functional groups that can systematically alter its electronic profile.

The following table summarizes various derivatives of the broader 8-hydroxyquinoline family where halogens and other electron-modifying groups have been introduced, illustrating the common positions of substitution and the types of groups added.

Table 1: Examples of Halogenated and Electron-Modified 8-Hydroxyquinoline Derivatives

| Compound Name | Modifying Group(s) | Position(s) of Modification |

| 5,7-Dichloro-8-hydroxyquinoline | Chlorine | 5, 7 |

| 5,7-Dichloro-2-methyl-8-quinolinol | Chlorine | 5, 7 |

| 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol | Bromine | 5 |

| 7-(Trifluoromethyl)quinolin-8-ol | Trifluoromethyl (CF₃) | 7 |

| 5-Nitro-7-((4-phenylpiperazine-1-yl-)methyl)quinolin-8-ol | Nitro (NO₂) | 5 |

Coordination Chemistry and Metal Complexation of 2 Hydroxymethyl Quinolin 8 Ol Ligands

Ligand Design Principles and Chelation Properties

The efficacy of 2-(hydroxymethyl)quinolin-8-ol as a ligand is rooted in its inherent molecular structure, which facilitates the formation of stable metal complexes.

This compound typically functions as a bidentate ligand, coordinating to a metal center through two donor atoms: the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the deprotonated hydroxyl group at the 8-position. nih.govgoogle.com This arrangement forms a stable five-membered chelate ring with the metal ion. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the metal, while the phenolate oxygen forms a strong covalent bond with the metal center. nih.govresearchgate.net This bidentate chelation is a common feature among 8-hydroxyquinoline (B1678124) derivatives and is crucial for the formation of stable complexes. scirp.orgdovepress.comscispace.com

Furthermore, the steric bulk of the hydroxymethyl group can influence the coordination geometry around the metal ion and may play a role in the selective binding of certain metals over others. The electronic properties of the hydroxymethyl group can also subtly modify the electron density on the quinoline ring, thereby influencing the Lewis basicity of the nitrogen atom and, consequently, the strength of the metal-ligand bond.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to elucidate their structure and properties.

This compound readily forms complexes with a range of transition metal ions. For instance, complexes with Co(II), Fe(III), Cu(II), and Zn(II) have been synthesized and studied. researchgate.netrroij.comresearchgate.net The synthesis typically involves mixing the ligand and the metal salt in a suitable solvent, often with the addition of a base to facilitate the deprotonation of the 8-hydroxyl group. The resulting complexes often exhibit characteristic colors and are generally stable under ambient conditions. arabjchem.org For example, copper(II) complexes of 8-hydroxyquinoline derivatives are known to have potent biological activities. researchgate.net Similarly, zinc(II) complexes are of interest for their potential applications in organic light-emitting diodes (OLEDs). ijcce.ac.irijcce.ac.ir

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

|---|---|---|---|

| Co(II) | 1:2 | Octahedral | jptcp.com |

| Fe(III) | 1:2 | Octahedral | researchgate.net |

| Cu(II) | 1:2 | Square Planar or Distorted Octahedral | researchgate.netscirp.org |

| Zn(II) | 1:2 | Tetrahedral or Octahedral | scirp.orgijcce.ac.ir |

| Pt(II) | 1:2 | Square Planar | scirp.org |

In addition to transition metals, this compound also forms stable complexes with main group and lanthanide metal ions. Aluminum(III) complexes of 8-hydroxyquinoline derivatives, such as Alq3, are well-known for their electroluminescent properties. rroij.comsemanticscholar.org The synthesis of these complexes is analogous to that of the transition metal complexes. Complexes with other main group metals like Cd(II) and Hg(II) have also been reported. researchgate.net While less common, complexation with lanthanide ions such as Lu(III) is also possible, often resulting in complexes with interesting photophysical properties.

| Metal Ion | Typical Stoichiometry (Metal:Ligand) | Coordination Geometry | Reference |

|---|---|---|---|

| Al(III) | 1:3 | Octahedral | rroij.comresearchgate.net |

| Lu(III) | - | - | - |

| Cd(II) | 1:2 | Tetrahedral or Octahedral | researchgate.net |

| Hg(II) | - | - | - |

The structures of the metal complexes of this compound are typically elucidated using a combination of spectroscopic techniques.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination of the donor atoms to the metal ion. arabjchem.org A key indicator of complex formation is the shift or disappearance of the O-H stretching vibration of the 8-hydroxyl group upon deprotonation and coordination to the metal. arabjchem.org New bands corresponding to the M-O and M-N stretching vibrations may also be observed in the far-IR region. arabjchem.org

UV-Visible (UV-Vis) Spectroscopy: UV-Vis absorption spectroscopy provides information about the electronic transitions within the ligand and the metal complex. scirp.org The complexation of the ligand with a metal ion typically leads to a shift in the absorption bands (either a bathochromic or hypsochromic shift) and can result in the appearance of new charge-transfer bands. bendola.com

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight of the complex and to confirm its stoichiometry. bendola.com Techniques such as electrospray ionization (ESI) mass spectrometry can provide valuable information about the composition of the complex in the gas phase. mdpi.com

Solid-State Structural Elucidation (e.g., Single-Crystal X-ray Diffraction of Dicubane Co(II) complexes)

In typical octahedral complexes, the cobalt(II) ion is coordinated to two deprotonated 8-hydroxyquinoline ligands, which act as bidentate chelators through their phenolic oxygen and quinoline nitrogen atoms. The remaining coordination sites are often occupied by solvent molecules or other co-ligands. For instance, studies on Co(II) complexes with substituted 8-hydroxyquinolines have confirmed the formation of mononuclear species with general formulas like [Co(L)2(solvent)2], where L represents the quinoline-based ligand. While various polynuclear structures are known in cobalt coordination chemistry, specific single-crystal X-ray diffraction data for a dicubane Co(II) complex with this compound is not prominently available in the reviewed literature. However, the formation of cubane-type structures is a known motif for cobalt, often involving bridging ligands like alkoxides or oxides that link multiple metal centers. For example, tetranuclear Co(II) cubane frameworks with a Co4O4 core have been synthesized and characterized, where the magnetic properties are highly dependent on the Co-O-Co bridging angles. The simultaneous use of ligands like di-2-pyridyl ketone and pseudohalides has also been shown to yield tetranuclear cobalt(II) systems with a dicubane-like core.

The structural characterization of related complexes, such as those with Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, has revealed the formation of dinuclear species, further highlighting the structural diversity achievable with this ligand family. The precise geometry and nuclearity of the resulting complex are influenced by factors including the nature of the metal ion, the specific substituents on the ligand, the solvent system used, and the presence of counter-ions or co-ligands.

Mechanisms of Metal-Ligand Interaction and Stability

The electronic absorption spectra of metal complexes containing this compound and related ligands are characterized by transitions that provide insight into the nature of the metal-ligand bonding. Upon chelation, new absorption bands often appear, which can be attributed to charge transfer (CT) phenomena.

Ligand-to-Metal Charge Transfer (LMCT) is a prominent feature in the electronic spectra of these complexes. LMCT involves the excitation of an electron from a ligand-based molecular orbital to a metal-based molecular orbital. In complexes with 8-hydroxyquinoline derivatives, these transitions typically occur from the phenolate oxygen or the π-system of the quinoline ring to the d-orbitals of the transition metal ion. For instance, in the UV-visible spectra of Cu(II) complexes with 8-hydroxyquinoline Schiff bases, a shoulder band observed around 420 nm is assigned to an LMCT transition. Similarly, in various Mn(II), Co(II), Ni(II), and Fe(II) chelates, bathochromic shifts to wavelengths between 400 and 475 nm are attributed to M→L charge transfer, indicative of complex formation. These LMCT bands are sensitive to the nature of the metal ion, its oxidation state, and the specific substituents on the ligand, which can modulate the energies of the involved orbitals. Strong π-donating ligands, like the deprotonated 8-hydroxyquinolate, raise the energy of their highest occupied molecular orbitals (HOMOs), facilitating low-energy LMCT transitions to the low-lying vacant metal-based orbitals.

Ligand-to-Ligand Charge Transfer (LLCT) is another possible electronic transition in metal complexes that contain more than one type of ligand or a ligand with distinct electron-donating and electron-accepting moieties. This process involves the transfer of an electron from an orbital predominantly located on one ligand to an orbital centered on another. In systems where this compound is coordinated alongside other ligands, or in complexes where intermolecular stacking occurs, LLCT could be possible. This phenomenon is promoted by forcing electron-rich and electron-poor moieties into close spatial proximity through metal coordination.

8-Hydroxyquinoline and its derivatives are known to be weakly fluorescent in many solvents. This low quantum yield is primarily due to a highly efficient non-radiative decay pathway known as Excited-State Intramolecular Proton Transfer (ESIPT). In the ground state, an intramolecular hydrogen bond exists between the phenolic hydroxyl group at the 8-position and the quinoline nitrogen atom, forming a stable five-membered ring. Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the nitrogen atom increase, facilitating an ultrafast transfer of the proton from the oxygen to the nitrogen atom. This process generates an excited-state keto-tautomer, which rapidly returns to the ground state, primarily through non-radiative pathways, thus quenching fluorescence. rsc.org

The coordination of a metal ion to the this compound ligand has a profound impact on this process, leading to a phenomenon often described as Chelation-Enhanced Fluorescence (CHEF). When the ligand binds to a metal ion, the phenolic proton is displaced, and a coordinate bond is formed between the deprotonated oxygen atom and the metal center. This chelation effectively blocks the ESIPT pathway, as the labile proton is no longer available for transfer. acs.orgnih.govnih.govresearchgate.net By inhibiting this major non-radiative decay channel, the radiative decay pathway (fluorescence) becomes much more favorable. rsc.org

Consequently, the metal complexes of this compound and related ligands typically exhibit significantly enhanced fluorescence intensity compared to the free ligand. scispace.com This "turn-on" fluorescence response is a key principle behind the extensive use of 8-hydroxyquinoline derivatives as fluorescent chemosensors for a wide variety of metal ions, including Zn(II), Al(III), and Mg(II). acs.orgnih.govnih.govresearchgate.netscispace.com The increased rigidity of the molecule upon complexation also contributes to the enhancement of fluorescence emission. scispace.com However, chelation with certain paramagnetic metal ions, such as Cu(II) or Ni(II), can lead to fluorescence quenching through alternative non-radiative pathways like energy or electron transfer. researchgate.net

The stability and formation kinetics of metal complexes with this compound are critical aspects of their coordination chemistry, often quantified by thermodynamic stability constants and kinetic rate constants. These parameters are typically determined using techniques such as potentiometric or spectrophotometric titrations.

| Species | Fe(III) | Fe(II) | Cu(II) | Zn(II) |

|---|---|---|---|---|

| [M(L)] | 12.53 ± 0.04 | 8.11 ± 0.05 | 11.33 ± 0.02 | 9.41 ± 0.02 |

| [M(L)₂] | 23.51 ± 0.05 | 15.52 ± 0.07 | 21.45 ± 0.02 | 18.11 ± 0.03 |

| [M(L)₃] | 31.4 ± 0.1 | 21.0 ± 0.1 | - | - |

Kinetic studies investigate the rates at which these complexation reactions occur. The kinetics of ligand exchange and complex formation can vary significantly for different metal ions. For instance, in a study comparing the complexation kinetics of half-sandwich Rh(III) and Ru(II) complexes with an 8-hydroxyquinoline derivative, the equilibrium was reached much faster for the Rh(III) complex (within minutes) compared to the Ru(II) complex (requiring several hours), indicating a significant difference in their ligand exchange rates. mdpi.com These kinetic parameters are crucial for understanding the mechanism of complex formation and for applications where the rate of metal binding is important.

Enantiomeric Studies and Chiral Metal Complexes

The introduction of chirality into metal complexes of this compound and its derivatives opens avenues for applications in asymmetric catalysis, chiral recognition, and materials science. Chirality in these systems can be achieved either by using an enantiomerically pure ligand or by the chiral arrangement of achiral ligands around the metal center, which can create helical chirality (Δ or Λ configuration).

The synthesis of enantiomerically pure ligands derived from 8-hydroxyquinoline has been a key focus. For example, a patent describes the synthesis of enantiopure 2-(hydroxymethyl)-7-[ (S)-[(4-methylpyrimidin-2-yl)amino][4-(trifluoromethyl)phenyl]methyl]quinoline-8-ol, demonstrating the feasibility of creating chiral building blocks based on the this compound scaffold. google.com Such chiral ligands can then be used to form diastereoselective complexes with metal ions.

When achiral 8-hydroxyquinoline-based ligands coordinate to a metal center in an octahedral geometry, as in a [M(L)₃] complex, or in certain tetrahedral arrangements, the resulting complex can be chiral, existing as a pair of non-superimposable mirror images (enantiomers). The investigation of these chiral metal complexes often involves chiroptical techniques like Circular Dichroism (CD) spectroscopy. CD spectroscopy is particularly sensitive to the chiral environment of the chromophoric 8-hydroxyquinoline unit.

Studies have demonstrated that chiral information can be effectively transferred from a chiral ligand backbone to the metal coordination sphere. For instance, peptoids (N-substituted glycine oligomers) bearing 8-hydroxyquinoline groups have been synthesized with chiral side chains. Upon chelation of metal ions like copper or cobalt, Exciton-Coupled Circular Dichroism (ECCD) signals were observed, providing clear evidence of chiral induction from the chiral peptoid to the newly formed metal centers. technion.ac.ilnih.gov Similarly, a C₃-symmetric macrocyclic peptide ligand functionalized with three 8-hydroxyquinoline units was shown to form well-defined 1:1 complexes with lanthanide ions. The helicity (Λ or Δ configuration) of the resulting complex was unambiguously determined using a combination of CD spectroscopy and DFT calculations, which analyzed the exciton coupling of the 8-hydroxyquinoline chromophores. beilstein-journals.org These studies underscore the utility of the 8-hydroxyquinoline moiety as a reporter of chirality in complex coordination compounds.

Advanced Functional Applications of 2 Hydroxymethyl Quinolin 8 Ol and Its Derivatives

Chemosensor Development for Ion Detection

Derivatives of 2-(hydroxymethyl)quinolin-8-ol have been extensively investigated for their potential in creating highly selective and sensitive chemosensors for various metal ions. The inherent fluorescence of the quinoline (B57606) ring system and its chelation capabilities are central to these applications.

The design of fluorescent probes based on this compound is guided by several key principles to ensure high selectivity and sensitivity for target ions. The core of the design lies in the strategic modification of the this compound scaffold. This scaffold is an excellent chelating agent for metal ions due to the presence of a nitrogen heteroatom with a lone pair of electrons, which facilitates coordination with metal cations.

A primary design strategy involves the functionalization of the quinoline ring with various substituents. These modifications can alter the electron density of the molecule, thereby fine-tuning its photophysical properties. For instance, introducing different functional groups can enhance the suitability of the resulting probe for specific metal ion detection. The rigid and large conjugated system of the quinoline structure is advantageous for fluorescence, and modifications can further modulate the Highest Occupied Molecular Orbital (HOMO) distribution, leading to changes in the probe's fluorescence upon ion binding. nih.gov

Selectivity is achieved by tailoring the binding pocket of the probe to the specific size, charge, and coordination geometry of the target metal ion. This is often accomplished by introducing specific recognition moieties that have a high affinity for the target ion. The goal is to create a probe that exhibits a significant fluorescence response to the target ion while remaining largely unaffected by the presence of other competing ions.

Sensitivity is enhanced by designing probes that exhibit a significant change in their fluorescence properties upon binding to the target ion. This can be a dramatic increase or decrease in fluorescence intensity, or a noticeable shift in the emission wavelength. The design often aims to minimize background fluorescence of the free probe to maximize the signal-to-noise ratio upon ion detection.

Probes derived from this compound have demonstrated notable specificity and low detection limits for a range of environmentally and biologically significant metal ions.

A novel probe based on this compound was designed for the selective and sensitive detection of Cd²⁺ ions in aqueous solutions and living cells. ijcce.ac.ir This probe exhibited a "turn-on" fluorescence response specifically for Cd²⁺ over other competing ions, with a calculated detection limit of 1.18 x 10⁻⁶ M. ijcce.ac.ir Another study detailed a dual-fluorescent probe, 2-((2-(hydroxymethyl)quinolin-8-yl)oxy)-N-(quinolin-8-yl)acetamide, which showed selective recognition of As, Pb, and Cr. nih.gov Theoretical simulations revealed that this probe forms highly stable complexes with these ions, leading to enhanced fluorescence intensity. nih.gov The detection limit for a similar probe for Cd²⁺ was reported to be as low as 2.363 × 10⁻⁸ mol/L. nih.gov

Derivatives of the broader 8-hydroxyquinoline (B1678124) family have also shown great promise. A rhodamine-based probe incorporating an 8-hydroxyquinoline moiety was developed for the highly selective detection of Hg²⁺, with a low detection limit of 9.67 × 10⁻⁸ M. nih.gov For Cu²⁺ detection, a sensor based on 8-hydroxyquinoline demonstrated an ultra-low detection limit of 0.68 ppb. google.com The following table summarizes the detection capabilities of various probes based on the this compound and related 8-hydroxyquinoline scaffolds for different metal ions.

| Target Ion | Probe Description | Detection Limit | Source(s) |

| Cd²⁺ | This compound based probe | 1.18 µM | ijcce.ac.ir |

| Cd²⁺ | Dual-fluorescent probe derivative | 23.63 nM | nih.gov |

| Hg²⁺ | Rhodamine-8-hydroxyquinoline probe | 96.7 nM | nih.gov |

| Cu²⁺ | 8-hydroxyquinoline derivative | 0.68 ppb (approx. 10.7 nM) | google.com |

| As³⁺ / Pb²⁺ / Cr³⁺ | Dual-fluorescent probe derivative | Selectively detected, specific limits not quantified in source | nih.gov |

This table is populated with available data. Further research is needed to establish detection limits for all listed ions with probes specifically derived from this compound.

The detection of metal ions by this compound-based probes operates through several well-established fluorescence sensing mechanisms.

"Off-On" Responses: Many probes are designed to be non-fluorescent or weakly fluorescent in their free state (the "off" state). Upon binding to the target metal ion, a significant increase in fluorescence intensity is observed (the "on" state). This "turn-on" response is highly desirable as it provides a clear and easily detectable signal against a low background. A probe based on this compound exhibited such a "turn-on" fluorescence response upon selective binding to Cd²⁺. ijcce.ac.ir

Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism underlying the "off-on" response. In the free ligand, photoinduced electron transfer (PET) from the nitrogen atom to the fluorophore can quench the fluorescence. When the probe chelates with a metal ion, the lone pair of electrons on the nitrogen atom becomes engaged in the coordination bond. This inhibits the PET process, leading to a significant enhancement of the fluorescence emission.

Ratiometric Sensing: Ratiometric fluorescent probes are designed to exhibit a shift in their emission wavelength upon binding to an analyte. Instead of measuring a change in intensity at a single wavelength, the ratio of fluorescence intensities at two different wavelengths is monitored. This approach offers several advantages, including built-in self-calibration, which can correct for variations in probe concentration, excitation intensity, and environmental factors. While specific examples for this compound are not detailed in the provided context, quinoline-rhodamine hybrid probes have been developed for the ratiometric sensing of Hg²⁺ in water, demonstrating the applicability of this mechanism to the broader quinoline scaffold. nist.gov

The utility of this compound-based fluorescent probes extends to practical applications in both environmental and biological monitoring.

Aqueous Media Applications: The detection of heavy metal contamination in water is a critical area of environmental monitoring. researchgate.netresearchgate.net Probes based on this compound have been successfully employed for the detection of ions like Cd²⁺ in aqueous solutions, with some designs working in almost 100% water. ijcce.ac.ir The good water solubility of certain quinoline-based probes makes them particularly suitable for these applications. nih.gov The development of sensors that can operate effectively in aqueous environments is crucial for real-time water quality assessment.

In Vitro Cellular Applications: Fluorescent probes that can function within living cells are powerful tools for biological research. A key requirement for such probes is cell membrane permeability and low cytotoxicity. A probe derived from this compound was shown to be cell-membrane-permeable and exhibited low toxicity, enabling it to be used for monitoring Cd²⁺ ions within living cells. ijcce.ac.ir Similarly, a rhodamine-based probe with an 8-hydroxyquinoline unit was successfully used for the detection of Hg²⁺ in living cells, demonstrating good membrane permeability. nih.gov These applications allow for the visualization and tracking of metal ion distribution and flux within cellular compartments, providing valuable insights into their biological roles and toxic effects.

Materials Science Applications

Beyond ion sensing, the structural features of this compound lend themselves to the construction of ordered molecular assemblies with potential applications in materials science.

The ability of this compound to participate in hydrogen bonding makes it a candidate for the design and synthesis of supramolecular architectures. The molecule possesses both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom of the quinoline ring). This bifunctional nature can be exploited to create extended networks through self-assembly. wikipedia.org

While the crystal structure and specific hydrogen-bonded networks of this compound are not extensively detailed in the available literature, the broader class of 8-hydroxyquinoline derivatives is known to form supramolecular structures. For instance, various 8-hydroxyquinolinate-based complexes can self-assemble into diverse supramolecular networks controlled by non-covalent interactions, including hydrogen bonding and π-π stacking. In the solid state, 8-hydroxyquinoline itself can form centrosymmetric dimers via O-H···N hydrogen bonds. wikipedia.org The presence of the additional hydroxymethyl group in this compound offers further possibilities for creating more complex and potentially functional hydrogen-bonded networks. The design of such architectures is a key aspect of crystal engineering, where the predictable nature of hydrogen bonds is used to guide the formation of materials with desired properties.

Development of Magnetic Materials (e.g., Single-Molecule Magnets based on Co(II) clusters)

The development of advanced magnetic materials, particularly Single-Molecule Magnets (SMMs), represents a frontier in materials science with potential applications in high-density data storage and quantum computing. SMMs are individual molecules that can exhibit magnetic hysteresis, a property typically associated with bulk magnets. Cobalt(II) complexes have garnered significant attention in the field of SMMs due to the potential for large magnetic anisotropy arising from the Co(II) ion's electronic structure. The design of SMMs often involves the use of carefully selected organic ligands to control the coordination environment of the metal ion, which in turn influences the magnetic properties of the resulting complex.

While direct research specifically detailing the use of this compound in the synthesis of Co(II)-based SMMs is not extensively documented in the reviewed literature, the broader family of 8-hydroxyquinoline derivatives has been utilized in the construction of various coordination complexes. The fundamental characteristics of this compound, with its bidentate N,O-chelation site, make it a suitable candidate for coordinating with metal ions like Co(II). The coordination geometry plays a crucial role in determining the magnetic anisotropy of Co(II) complexes, which is a key factor for SMM behavior. For instance, distorted tetrahedral or trigonal bipyramidal geometries around the Co(II) center can lead to significant zero-field splitting and slow magnetic relaxation. The functionalization of the quinoline ring, such as with the hydroxymethyl group in this compound, can influence the electronic properties and steric interactions within the complex, potentially tuning the magnetic anisotropy. Further research into the synthesis and magnetic characterization of Co(II) clusters incorporating this compound as a ligand could therefore be a promising avenue for discovering new SMMs.

Potential in Opto-electronic Devices and Applications

Complexes of 8-hydroxyquinoline and its derivatives are well-established as highly effective materials in the fabrication of opto-electronic devices, most notably Organic Light-Emitting Diodes (OLEDs). These compounds often exhibit strong luminescence, good thermal stability, and excellent electron-transporting capabilities, making them ideal for use as emissive and/or electron-transport layers in OLEDs.

The potential of this compound in this field stems from the versatile photophysical properties of the 8-hydroxyquinoline core. Metal complexes of substituted 8-hydroxyquinolines, such as those with zinc (Zn(II)), have been successfully employed in OLEDs, demonstrating green or yellow electroluminescence. For example, a zinc complex of 2-methyl-8-quinolinol has been used as a dopant to achieve green electroluminescence in OLEDs, with emission wavelengths observed at 517 nm and 539 nm. The introduction of different substituents on the quinoline ring allows for the fine-tuning of the emission color and efficiency of the resulting metal complexes.

The hydroxymethyl group in this compound can influence the electronic properties of the ligand and, consequently, the photoluminescent characteristics of its metal complexes. This functional group could potentially be used for further chemical modifications, such as polymerization, to create soluble metal complex polymers for electroluminescent applications. The development of such materials is advantageous as it can overcome the limited solubility often observed with other hydroxyquinoline metal complexes. Therefore, metal complexes of this compound are promising candidates for the development of new and efficient materials for OLEDs and other opto-electronic applications.

Corrosion Inhibition

The application of organic compounds as corrosion inhibitors is a critical strategy in protecting metallic materials from degradation, particularly in acidic environments. Derivatives of 8-hydroxyquinoline have been extensively studied and proven to be effective corrosion inhibitors for metals such as mild steel and carbon steel.

Mechanistic Investigations of Adsorption on Metal Surfaces (e.g., Mild Steel, Carbon Steel)

The primary mechanism by which this compound and its derivatives inhibit corrosion is through adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. This adsorption process involves the interaction between the inhibitor molecule and the metal surface. The quinoline ring, with its π-electrons and heteroatoms (nitrogen and oxygen), plays a crucial role in this interaction.

The adsorption can occur through several modes:

Chemisorption: This involves the formation of coordinate bonds between the lone pair electrons of the nitrogen and oxygen atoms in the 8-hydroxyquinoline moiety and the vacant d-orbitals of the iron atoms on the steel surface.

Physisorption: This involves electrostatic interactions between the charged inhibitor molecules and the charged metal surface.

π-electron interaction: The π-electrons of the aromatic quinoline ring can interact with the metal surface.

Studies have shown that these inhibitors act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. The formation of a protective film on the steel surface has been confirmed by various surface analysis techniques.

Adsorption Isotherms and Thermodynamic Parameters of Inhibition

To understand the adsorption behavior of this compound derivatives on steel surfaces, various adsorption isotherm models are employed. The Langmuir adsorption isotherm is frequently found to best describe the adsorption process, indicating the formation of a monolayer of the inhibitor on the metal surface. The Langmuir model assumes that there are a fixed number of adsorption sites on the metal surface and that each site can hold only one inhibitor molecule.

The thermodynamic parameters of adsorption, such as the standard free energy of adsorption (ΔG°ads), provide insights into the spontaneity and nature of the adsorption process. The value of ΔG°ads can be calculated from the adsorption equilibrium constant (Kads) obtained from the Langmuir isotherm. Generally, values of ΔG°ads around -20 kJ/mol or less negative are indicative of physisorption, while values around -40 kJ/mol or more negative suggest chemisorption. Values in between these ranges point to a mixed mode of adsorption involving both physisorption and chemisorption.

Below is a table summarizing typical thermodynamic parameters for the adsorption of 8-hydroxyquinoline derivatives on steel surfaces.

| Inhibitor | Metal | Kads (L/mol) | ΔG°ads (kJ/mol) | Adsorption Type |

| 1-((8-hydroxyquinolin-5-yl)methyl)urea (HQU) | Carbon Steel | - | - | Chemisorption |

| 1-((8-hydroxyquinolin-5-yl)methyl)thiourea (HQT) | Carbon Steel | - | - | Chemisorption |

| 5-(((1-azido-3-chloropropan-2-yl)oxy)methyl)quinolin-8-ol (ACQ) | Carbon Steel | - | - | Physisorption |

| 5-(((1,3-diazidopropan-2-yl)oxy)methyl)-quinolin-8-ol (DAQ) | Carbon Steel | - | - | Physisorption |

| 1-((8-hydroxyquinolin-5-yl) methyl)-3,6-dimethylquinoxalin-2(1H)-one (Q1) | Mild Steel | 26,752 | - | Physisorption and Chemisorption |

| 1-((8-hydroxyquinolin-5-yl)methyl) quinoxalin-2(1H)-one (Q2) | Mild Steel | 14,009 | - | Physisorption and Chemisorption |

Electrochemical and Surface Analysis Techniques in Corrosion Inhibition Studies

A variety of electrochemical and surface analysis techniques are employed to evaluate the performance and understand the mechanism of corrosion inhibitors like this compound and its derivatives.

Electrochemical Techniques:

Potentiodynamic Polarization (PDP): This technique involves scanning the potential of the working electrode (the steel sample) and measuring the resulting current. The polarization curves provide information about the corrosion potential (Ecorr), corrosion current density (icorr), and the anodic and cathodic Tafel slopes. A decrease in icorr in the presence of the inhibitor indicates a reduction in the corrosion rate. The shift in Ecorr helps to classify the inhibitor as anodic, cathodic, or mixed-type.

Electrochemical Impedance Spectroscopy (EIS): EIS is a non-destructive technique that provides information about the resistance and capacitance of the electrode-electrolyte interface. In the presence of an effective inhibitor, an increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) are typically observed. The increase in Rct signifies a slower corrosion process, while the decrease in Cdl is attributed to the adsorption of the inhibitor molecules on the metal surface, which increases the thickness of the electrical double layer.

Surface Analysis Techniques:

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology of the steel samples before and after exposure to the corrosive environment, with and without the inhibitor. In the absence of the inhibitor, the steel surface typically shows significant damage due to corrosion. In contrast, in the presence of the inhibitor, a much smoother surface is observed, indicating the formation of a protective film.

X-ray Photoelectron Spectroscopy (XPS): XPS is a surface-sensitive technique that provides information about the elemental composition and chemical states of the elements on the metal surface. It can be used to confirm the presence of the inhibitor molecules on the surface and to identify the nature of the chemical bonds formed between the inhibitor and the metal.

Atomic Force Microscopy (AFM): AFM provides a three-dimensional profile of the surface topography at a high resolution. It can be used to quantify the surface roughness and to visualize the protective film formed by the inhibitor.

These techniques, used in combination, provide a comprehensive understanding of the corrosion inhibition properties of this compound and its derivatives, from their effectiveness in reducing the corrosion rate to the detailed mechanism of their interaction with the metal surface.

Computational Chemistry and Theoretical Investigations of 2 Hydroxymethyl Quinolin 8 Ol and Its Complexes

Molecular Dynamics (MD) Simulations for Interfacial Phenomena

Intermolecular Interactions and Solvent Effects

Computational studies are crucial for elucidating the nature and strength of intermolecular interactions involving 2-(hydroxymethyl)quinolin-8-ol. The presence of both a hydroxyl group and a quinoline (B57606) nitrogen atom allows for the formation of various hydrogen bonds, which significantly influence its physical and chemical properties.

Theoretical investigations on related quinoline derivatives have demonstrated the importance of both intra- and intermolecular hydrogen bonds. For instance, in systems with similar functional groups, the interplay between a phenolic -OH group and a nitrogen heteroatom within the quinoline skeleton is a key factor in determining molecular conformation and crystal packing nih.gov. Car–Parrinello Molecular Dynamics (CPMD) simulations have been employed to study the dynamics of these hydrogen bonds, revealing proton-sharing events and the influence of the environment on their strength nih.gov.

The effect of solvents on the properties of quinolin-8-ol derivatives has been extensively studied using computational models. The Polarizable Continuum Model (PCM) is a common approach to simulate the solvent environment and has been used with Density Functional Theory (DFT) calculations to characterize solvent effects in various media like benzene (B151609), diethyl ether, ethanol (B145695), and water researchgate.net. These studies show that the structural, vibrational, and electronic properties of the molecule are dependent on the solvent researchgate.net. For example, theoretical calculations on 8-hydroxy-2-quinolinecarboxylic acid, a closely related compound, using the B3LYP/6-311++G(d,p) level of theory, have provided insights into how solvent polarity affects molecular structure and spectroscopic signatures researchgate.net.

Topological analyses based on computational data, such as noncovalent interaction (NCI), reduced density gradient (RDG), electron localization function (ELF), and localized orbital locator (LOL), are used to investigate intermolecular interactions in detail dntb.gov.ua. These methods help in visualizing and quantifying weak interactions that are critical for understanding the supramolecular chemistry of these compounds.

Table 1: Computational Methods for Studying Intermolecular Interactions and Solvent Effects

| Computational Method | Application | Investigated Properties |

| Density Functional Theory (DFT) | Calculation of electronic structure and properties. | Molecular geometry, vibrational frequencies, electronic transitions. |

| Polarizable Continuum Model (PCM) | Simulation of bulk solvent effects. | Solvation energies, changes in molecular properties in solution. |

| Car–Parrinello Molecular Dynamics (CPMD) | Simulation of molecular dynamics including quantum effects for nuclei. | Hydrogen bond dynamics, proton transfer events. |

| Noncovalent Interaction (NCI) Analysis | Visualization and characterization of weak intermolecular interactions. | Hydrogen bonds, van der Waals interactions. |

Quantum Chemical Approaches to Metal-Ligand Binding Mechanisms

Quantum chemical calculations, particularly DFT, are powerful tools for understanding the intricacies of metal-ligand binding in complexes of this compound. These methods provide detailed information about the geometry, stability, and electronic structure of the metal complexes.

DFT studies on 8-hydroxyquinoline (B1678124) (8-HQ) and its derivatives with various metals have elucidated the nature of the coordinate bonds. The 8-HQ moiety typically acts as a bidentate ligand, coordinating to the metal ion through the hydroxyl oxygen and the quinoline nitrogen nih.gov. Computational studies have confirmed this binding mode and have been used to calculate geometric parameters such as bond lengths and angles in the coordinated state scholarpublishing.orgresearchgate.net. For example, calculations on Zr(IV) complexes with 8-hydroxyquinoline and amino acids as ligands were performed using the CAM-B3LYP method with the DGTZYP basis set to optimize the molecular geometry scholarpublishing.org.

The binding mechanism often involves a significant electronic charge transfer from the ligand to the metal ion. DFT calculations on the adsorption of 8-HQ on aluminum surfaces have shown a strong electronic transfer from the aluminum substrate to the adsorbate, indicating the formation of covalent bonds rsc.org. The analysis of the projected density of states (PDOS) and the electronic density variation upon adsorption provides further evidence for the covalent nature of the bonding rsc.org.

Furthermore, theoretical calculations can predict the relative stabilities of different coordination geometries and stoichiometries. For mixed-ligand complexes, such as those involving salen and 8-hydroxyquinoline, DFT has been used to determine the lowest energy geometries, revealing octahedral structures mdpi.com. These computational insights are crucial for interpreting experimental data and understanding the factors that govern the formation and stability of these complexes.

Computational Support for Experimental Findings and Mechanistic Postulations

Computational chemistry plays a vital role in validating experimental results and providing theoretical support for proposed mechanisms. There is often a strong synergy between experimental techniques and computational modeling in the study of this compound and its complexes.

For instance, experimental spectroscopic data, such as FT-IR and UV-Vis spectra, can be accurately reproduced and interpreted with the help of theoretical calculations. DFT and Time-Dependent DFT (TD-DFT) are commonly used to calculate vibrational frequencies and electronic transition energies, respectively. A comparative study on 8-hydroxy-2-quinolinecarboxylic acid demonstrated good agreement between experimental FT-IR spectra and those calculated using DFT, allowing for reliable vibrational assignments researchgate.netdntb.gov.ua. Similarly, theoretical electronic spectra calculated for quinoxalinone derivatives have successfully confirmed the existence of absorption bands observed experimentally medjchem.com.

Computational studies also provide mechanistic insights that are difficult to obtain through experiments alone. In the context of corrosion inhibition, DFT and molecular dynamics (MD) simulations have been used to support the experimental observation that quinolin-8-ol derivatives are effective corrosion inhibitors for carbon steel researchgate.net. These simulations showed that the adsorption of these molecules on the steel surface follows a Langmuir adsorption isotherm, and the calculated thermodynamic parameters suggested a physisorption mechanism researchgate.net.

Moreover, quantum chemical calculations can help rationalize the observed reactivity and selectivity. The calculated HOMO-LUMO energy gaps, for example, can be correlated with the chemical stability and reactivity of the molecules dntb.gov.ua. Molecular electrostatic potential (MEP) maps generated from computational data can identify the electrophilic and nucleophilic sites within a molecule, providing a basis for understanding its interaction with other chemical species dntb.gov.ua.

Table 2: Correlation of Experimental and Computational Findings

| Experimental Technique | Computational Method | Correlated Properties |

| FT-IR Spectroscopy | DFT | Vibrational frequencies and assignments. |

| UV-Vis Spectroscopy | TD-DFT | Electronic transition energies and absorption maxima. |

| Electrochemical Measurements | DFT, MD Simulations | Adsorption isotherms, inhibition efficiency, binding energies. |

| X-ray Diffraction | DFT | Molecular geometry, bond lengths, and bond angles. |

Structure Activity Relationship Sar and Molecular Mechanisms in Preclinical Biological Research

General Principles of SAR for 8-Hydroxyquinoline (B1678124) Derivatives

The biological activity of the 8-hydroxyquinoline scaffold can be significantly modulated by introducing various substituents at different positions on the quinoline (B57606) ring. These modifications influence the molecule's physicochemical properties, metal-chelating ability, and ultimately, its interaction with biological systems.

The positions C-2, C-5, and C-7 on the 8-hydroxyquinoline ring are key sites for chemical modification to fine-tune biological activity. nih.gov

C-2 Position: Substitutions at the C-2 position can have a profound impact on bioactivity. For instance, the introduction of an aromatic amide group at this position has been shown to increase lipophilicity and antiviral activity, an effect enhanced by the electron-withdrawing nature of the substituents on the anilide ring. nih.govmdpi.com The presence of a hydroxymethyl group at the C-2 position, as in 2-(hydroxymethyl)quinolin-8-ol, introduces a polar, non-ionizable substituent capable of forming hydrogen bonds, which can alter the molecule's interaction with target proteins and influence its solubility and pharmacokinetic profile.

C-5 and C-7 Positions: These positions are frequently modified to alter the electronic properties and steric profile of the molecule. The introduction of halogen substituents (e.g., chlorine, iodine) at C-5 and/or C-7 is a common strategy. nih.gov Halogenation, particularly at the C-5 position, often increases the compound's toxicity and can enhance selectivity, for example, in multidrug-resistant cancer cells. nih.gov A well-known derivative, 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol), exemplifies the impact of C-5 and C-7 halogenation. nih.gov Additionally, structural modifications at C-7 are critical for biological activity, with studies showing that the presence of a carboxyl group at this position is a requirement for potent HIV-1 integrase inhibition by certain styrylquinoline derivatives. rroij.com

| Position | Substituent Type | Observed Effect on Bioactivity | Example Compound(s) |

|---|---|---|---|

| C-2 | Aromatic Amide | Increased lipophilicity and antiviral activity. nih.govmdpi.com | 8-hydroxy-N-(3-nitrophenyl)quinoline-2-carboxamide |

| C-5 | Halogen (e.g., Chloro) | Increased toxicity and selectivity in MDR cancer cells. nih.gov | 5-chloro-8-hydroxyquinoline |

| C-7 | Carboxyl Group | Essential for HIV-1 integrase inhibition in some derivatives. rroij.com | Styrylquinolines |

| C-5 & C-7 | Halogens (Chloro, Iodo) | Used in neuropathic agents, demonstrates importance of dual substitution. nih.gov | Clioquinol |

A defining feature of 8-hydroxyquinoline and its derivatives is the ability to act as a potent bidentate chelating agent for various metal ions, including copper(II), zinc(II), and iron(III). rroij.com This chelation occurs through the hydroxyl group's oxygen and the quinoline ring's nitrogen, forming stable metal complexes. rroij.comacs.org This metal-binding ability is not merely an incidental property but is central to many of their biological activities. nih.govacs.org

The formation of these metal complexes can modulate biological responses in several ways:

Restoration of Metal Homeostasis: In neurodegenerative diseases like Alzheimer's, dysregulated metal ion concentrations are implicated in pathology. 8-HQ derivatives can sequester excess metal ions, helping to restore balance. researchgate.net

Formation of Bioactive Complexes: The metal complex itself can be the active species. For example, metal complexes of 8-HQ derivatives can possess intrinsic anticancer activity by modulating cellular metal and redox homeostasis. nih.gov

Inhibition of Metalloenzymes: By chelating the metal cofactors essential for enzyme function, 8-HQ derivatives can act as inhibitors.

The ability to form a stable metal complex is considered a necessary, though not always sufficient, prerequisite for the activity of many 8-HQ derivatives. acs.org The specific substituent pattern on the quinoline ring can fine-tune the stability and redox potential of the resulting metal complex, thereby altering its biological effect.

The biological activity of 8-hydroxyquinoline derivatives is strongly correlated with their physicochemical properties, primarily lipophilicity and electronic characteristics.

Lipophilicity: This property, often expressed as log P or log k, governs the ability of a compound to cross biological membranes and reach its target site. For certain 8-HQ series, a linear increase in antiviral activity has been observed with increasing lipophilicity. mdpi.com Substituents play a major role in determining lipophilicity; for example, halogen atoms and aromatic groups generally increase it. nih.govmdpi.com

Electronic Properties: The electronic nature of substituents influences the acidity (pKa) of the hydroxyl group and the basicity of the quinoline nitrogen. These pKa values are critical as they dictate the molecule's ionization state at physiological pH and its metal-chelating ability. acs.org Electron-withdrawing groups, such as a chloro-substituent at C-5, decrease the pKa values of both the hydroxyl group and the quinolinium nitrogen. nih.govacs.org This alteration in electronic distribution can significantly impact metal binding affinity and, consequently, biological activity. acs.org Studies have shown a strong correlation between experimentally determined pKa values and the anticancer activity of 8-HQ derivatives, underscoring the importance of protonation and metal chelation. nih.gov

| Parameter | Definition | Impact on Bioactivity | Reference |

|---|---|---|---|

| Lipophilicity (log P / log k) | Measure of a compound's solubility in lipids versus water. | Affects membrane permeability and target access. Increased lipophilicity can lead to higher antiviral activity. | mdpi.com |

| pKa (NquinH+) | Acidity constant of the protonated quinoline nitrogen. | Influences ionization state and metal chelation ability. | nih.govacs.org |

| pKa (OH) | Acidity constant of the C-8 hydroxyl group. | Crucial for deprotonation and subsequent metal chelation. | nih.govacs.org |

| Electronic Effects | Electron-withdrawing or -donating nature of substituents. | Modulates pKa values and metal binding affinity, thereby influencing overall activity. | mdpi.comacs.org |

Mechanistic Studies of Enzyme Inhibition

Beyond their role as metal chelators, 8-hydroxyquinoline derivatives have been identified as inhibitors of specific enzymes, including kinases and cholinesterases.

Pim-1 kinase is a serine/threonine kinase that plays a role in cell survival and proliferation, making it an attractive target in oncology. nih.gov Several 8-hydroxyquinoline derivatives have been identified as potent inhibitors of Pim-1. nih.gov

The mechanism of inhibition typically involves the compound binding to the ATP-binding pocket of the kinase, preventing the natural substrate (ATP) from binding and thus halting the phosphorylation cascade. nih.govresearchgate.net Molecular modeling studies have revealed that the 8-hydroxyquinoline scaffold is a crucial pharmacophore for this activity. Specific interactions with key amino acid residues within the ATP-binding pocket are responsible for the inhibitory potency. For a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives, potent inhibition was attributed to interactions with Asp186 and Lys67. nih.gov The unique hinge region of Pim kinases, which contains proline residues, creates a widened ATP binding site that differs from many other kinases, offering an opportunity for the design of selective inhibitors. researchgate.net The binding of inhibitors is often enhanced by hydrophobic moieties that interact with hydrophobic residues in the pocket and by basic nitrogen atoms that can form electrostatic interactions. mdpi.com

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine (B1216132). nih.gov Their inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govplos.org The 8-hydroxyquinoline scaffold has been incorporated into hybrid molecules designed as multifunctional agents for Alzheimer's disease, targeting cholinesterases among other pathological features. researchgate.netacs.org

Derivatives combining the 8-HQ structure with features of known cholinesterase inhibitors like tacrine (B349632) have been synthesized. acs.org These hybrid compounds have demonstrated potent, subnanomolar inhibition of both human AChE and BuChE. acs.org The inhibitory mechanism involves the ligand binding within the deep gorge of the enzyme's active site, interacting with both the catalytic active site and the peripheral anionic site. researchgate.netacs.org This dual-site binding can not only block acetylcholine hydrolysis but also interfere with the role of AChE in promoting the aggregation of amyloid-β peptides. acs.org Many newly developed 8-HQ derivatives show selective inhibition of BuChE, which becomes more active in the later stages of Alzheimer's disease. plos.orgnih.gov

Interactions with Biomolecules: DNA and Proteins

The 8-hydroxyquinoline core structure has been shown to interact with DNA and disrupt its synthesis. In a study using Saccharomyces cerevisiae, 8-hydroxyquinoline, when added at a concentration of 5 µg/mL during the initial hours of sporulation, severely inhibited premeiotic DNA replication. This inhibition was accompanied by a significant reduction in the frequency of intragenic recombination.

Furthermore, derivatives of 8-hydroxyquinoline have been developed that induce significant DNA damage. Platinum(II) complexes incorporating 8-hydroxyquinoline ligands were found to trigger DNA damage in MDA-MB-231 breast cancer cells, leading to cellular senescence and apoptosis. These findings indicate that the 8-hydroxyquinoline scaffold can serve as a basis for compounds that interfere with fundamental DNA processes.

The interaction of quinoline derivatives with serum albumins, which are major carrier proteins in the bloodstream, has been investigated to understand their pharmacokinetic properties. Studies using Bovine Serum Albumin (BSA) as a model protein have elucidated the binding characteristics of these compounds.

Spectroscopic and molecular docking techniques were used to study the intermolecular interaction between 2,4-disubstituted quinolines and BSA. The results showed that the quinoline derivatives quenched the intrinsic fluorescence of BSA through a static quenching mechanism. The binding constants (Kₐ) were determined to be in the range of 10⁴ to 10⁵ L·mol⁻¹, with approximately one binding site on the BSA molecule. Thermodynamic analysis indicated that the binding was spontaneous, with van der Waals forces and/or hydrogen bonding playing a significant role in the interaction. Competitive binding experiments pinpointed the primary binding location to Site I, within subdomain IIA of the albumin. A separate study on the interaction of quinoline yellow with BSA also confirmed a static quenching mechanism.

Binding Parameters of Quinoline Derivatives with Bovine Serum Albumin (BSA)

| Parameter | Value/Observation | Method | Source |

|---|---|---|---|

| Binding Constant (Kₐ) | 10⁴ - 10⁵ L·mol⁻¹ | Fluorescence Spectroscopy | |

| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | |

| Quenching Mechanism | Static | Fluorescence Spectroscopy | |

| Primary Binding Forces | Van der Waals / Hydrogen Bonding | Thermodynamic Analysis | |

| Binding Site | Site I (Subdomain IIA) | Competitive Binding Experiments |

The recruitment of DNA repair proteins to sites of damage is a critical cellular process. Bloom syndrome protein (BLM), a DNA helicase, plays important roles in DNA damage response (DDR) pathways. While direct evidence for this compound is not available, research on other heterocyclic scaffolds has demonstrated the feasibility of disrupting BLM recruitment with small molecules.

In a study focused on developing BLM inhibitors, a series of derivatives based on a quinazolinone scaffold were designed and synthesized. One of these compounds, designated 9h, not only showed nanomolar inhibitory activity and binding affinity for BLM but was also found to effectively disrupt the recruitment of BLM to DNA within cells. This disruption of BLM function led to significant DNA damage in the telomeric regions of colorectal cancer cells, ultimately inducing apoptosis. This research highlights a potential mechanism—disruption of protein recruitment to DNA—that could be explored for other classes of compounds, including quinoline derivatives.

Cellular and Molecular Pathway Modulation (In Vitro Studies)

Quinoline derivatives have been shown to modulate key cellular pathways related to stress and survival, such as the unfolded protein response (UPR) and autophagy. Autophagy is a cellular recycling process crucial for homeostasis, which can be induced by various stress stimuli.

A study on a novel quinolin-8-yl-nicotinamide, QN523, in pancreatic cancer cells demonstrated a significant impact on stress and autophagy-related gene expression. Treatment with QN523 led to the upregulation of genes associated with the endoplasmic reticulum (ER) stress response, including HSPA5, DDIT3, TRIB3, and ATF3. Concurrently, there was a significant increase in the expression of genes implicated in the autophagy pathway, such as WIPI1, HERPUD1, GABARAPL1, and MAP1LC3B. These findings suggest that this class of compounds can activate cellular stress responses and induce autophagy as a major mechanism of action. Another quinoline derivative was also found to induce autophagic and apoptotic cell death in pancreatic cancer cells through the induction of ER stress.

Gene Expression Changes in Pancreatic Cancer Cells Treated with QN523

| Pathway | Upregulated Gene | Function | Source |

|---|---|---|---|

| Stress Response | HSPA5 | Heat shock protein, ER stress sensor | |

| DDIT3 | DNA damage-inducible transcript 3, pro-apoptotic | ||

| TRIB3 | Tribbles pseudokinase 3, stress response regulator | ||

| ATF3 | Activating transcription factor 3, stress sensor | ||

| Autophagy | WIPI1 | WD repeat domain phosphoinositide interacting 1 | |

| HERPUD1 | Homocysteine inducible ER protein with ubiquitin like domain 1 | ||

| GABARAPL1 | GABA type A receptor-associated protein like 1 | ||

| MAP1LC3B | Microtubule associated protein 1 light chain 3 beta |

Triggering of Programmed Cell Death Mechanisms (e.g., Apoptosis, Ferroptosis)

The 8-hydroxyquinoline scaffold is a key pharmacophore known to induce programmed cell death in cancer cells. While direct studies on this compound are limited, research on structurally related derivatives provides insight into its potential mechanisms. Platinum(II) complexes incorporating 2-substituted-8-hydroxyquinoline ligands, for instance, have been shown to induce apoptosis in breast cancer cells. researchgate.net These complexes trigger DNA damage, leading to cell cycle arrest and subsequent apoptosis. researchgate.net